1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include elevated temperatures and an inert atmosphere to ensure the desired product’s formation. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and industrial applications .
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride has significant potential for research and industrial applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases . Additionally, it is used in the development of new pharmaceuticals and as a research tool in various biochemical studies.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride involves its interaction with molecular targets and pathways in the brain. It has been shown to inhibit free radical generation, prevent glutamate-induced cell death, and protect against oxidative stress . These properties contribute to its neuroprotective effects and potential therapeutic applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride is part of the tetrahydroisoquinoline family, which includes compounds such as 1,2,3,4-tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline . Compared to these similar compounds, this compound exhibits unique neuroprotective properties and a broader spectrum of action in the brain . This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-7-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-12-6-2-3-8-4-5-9(11)7-10(8)12;/h4-5,7H,2-3,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBQFAWSKKXLRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647556 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927684-97-7 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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